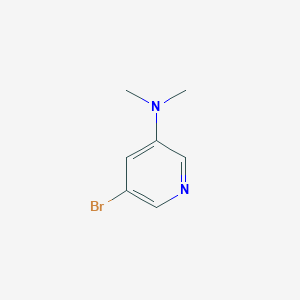

5-Bromo-N,N-dimethylpyridin-3-amine

概要

説明

5-Bromo-N,N-dimethylpyridin-3-amine is a useful research compound. Its molecular formula is C7H9BrN2 and its molecular weight is 201.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Selective Amination of Polyhalopyridines

One significant application involves the selective amination of polyhalopyridines. For instance, Ji, Li, and Bunnelle (2003) demonstrated that amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex predominantly yields 5-amino-2-chloropyridine with excellent chemoselectivity. This process highlights the compound's role in synthesizing amino-substituted pyridines, which are crucial intermediates in pharmaceuticals and agrochemicals production (Jianguo Ji, Tao Li, W. Bunnelle, 2003).

Amination in Liquid Ammonia

Another application is observed in the work by Does and Hertog (2010), where potassium amide in liquid ammonia acts on methyl-substituted bromopyridines, including 5-bromo derivatives. This study provides insights into the mechanisms of nucleophilic substitution in pyridine derivatives and the influence of substituents on reaction courses (L. V. D. Does, H. J. Hertog, 2010).

Synthesis of Polyheterocyclic Systems

Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) utilized 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a precursor for constructing new polyheterocyclic ring systems. This research underscores the compound's utility in developing novel heterocyclic compounds with potential biological activities (E. Abdel‐Latif, Fatima S. Mehdhar, Ghada E. Abdel-Ghani, 2019).

Novel Pyridine Derivatives Synthesis

Ahmad et al. (2017) described the synthesis of novel pyridine derivatives via Suzuki cross-coupling reaction of commercially available 5-bromo-2-methylpyridin-3-amine. This process illustrates the compound's versatility in facilitating the creation of complex organic molecules with varied biological activities (Gulraiz Ahmad, N. Rasool, H. Ikram, et al., 2017).

Safety and Hazards

5-Bromo-N,N-dimethylpyridin-3-amine is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

特性

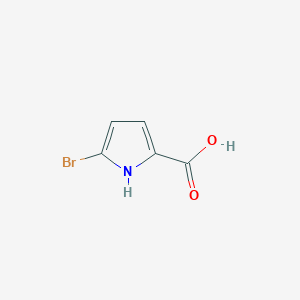

IUPAC Name |

5-bromo-N,N-dimethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-10(2)7-3-6(8)4-9-5-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIMPJHDGVFITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634086 | |

| Record name | 5-Bromo-N,N-dimethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342602-87-3 | |

| Record name | 5-Bromo-N,N-dimethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

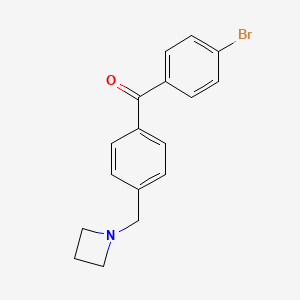

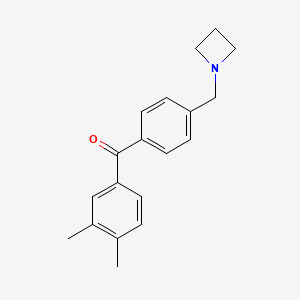

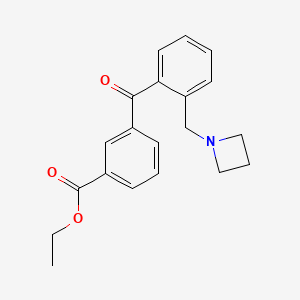

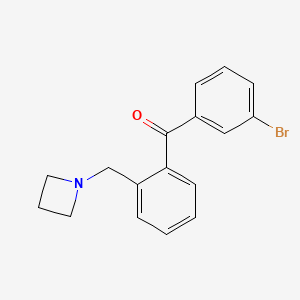

Synthesis routes and methods I

Procedure details

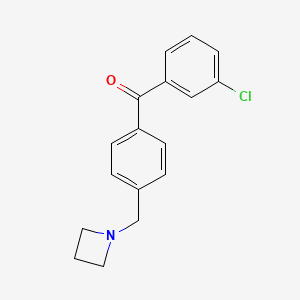

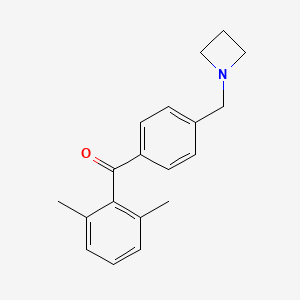

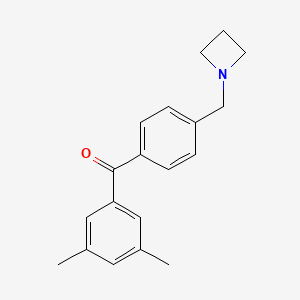

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。